molecular formula C16H16N2O3S B2402710 2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 1007820-41-8

2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No. B2402710
CAS RN: 1007820-41-8
M. Wt: 316.38
InChI Key: QJNLPPBGVVLRFY-UHFFFAOYSA-N
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Description

“2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol” is a chemical compound. Its empirical formula is C7H8O3S and its molecular weight is 172.20 . It is also known as 2-(Methylsulfonyl)phenol .


Molecular Structure Analysis

The molecular structure of “2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol” consists of a phenol group attached to a methylsulfonyl group .


Physical And Chemical Properties Analysis

“2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol” is a solid substance . It has a molecular weight of 172.20 .

Scientific Research Applications

Antioxidant in Foods

Phenolic compounds, such as the ones , are known for their significant antioxidant role . They are used in dairy products and as food additives . They can act as antioxidants to prevent heart disease, reduce inflammation, lower the incidence of cancers and diabetes, as well as reduce rates of mutagenesis in human cells .

Anti-inflammatory Agents

These compounds have been synthesized and assessed for their anti-inflammatory activities . They show good anti-inflammatory activity with excessive selectivity towards COX-2 .

Antimicrobial Agents

The compounds have been found to have antimicrobial properties . They have been identified as potent antibacterial candidates against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

COX Inhibitory

These compounds have been evaluated for their COX inhibitory activities . They show good COX-2 inhibitory activity, which is beneficial in the treatment of inflammation and pain .

Material Science Applications

The combination of the phenolic hydroxyl group (OH) and the sulfonyl group in these compounds could impart interesting properties for material science applications. They might be explored in the development of new types of polymers or functional materials.

Anticancer Agents

Indole derivatives, such as the ones , have been found to possess anticancer properties . They have been synthesized and investigated for their potential in cancer treatment .

Neuroprotective Agents

Phenolic compounds have been found to possess neuroprotective properties . They can protect neurons from damage or degeneration .

Antidiabetic Agents

Indole derivatives have been found to possess antidiabetic properties . They have been synthesized and investigated for their potential in diabetes treatment .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds, it’s likely that this compound affects multiple biochemical pathways .

Pharmacokinetics

It’s known that similar compounds, such as phenol derivatives, undergo extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . This suggests that the compound might have similar ADME properties.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that the compound might have similar effects at the molecular and cellular level.

Action Environment

It’s known that the bioavailability and pharmacodynamic action of similar compounds are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the compound .

properties

IUPAC Name

2-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-22(20,21)18-15(12-7-3-2-4-8-12)11-14(17-18)13-9-5-6-10-16(13)19/h2-10,15,19H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNLPPBGVVLRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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